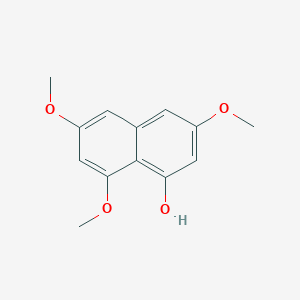

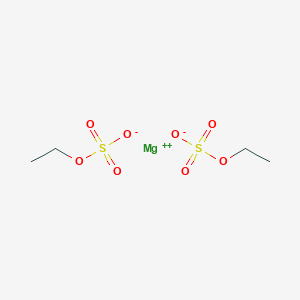

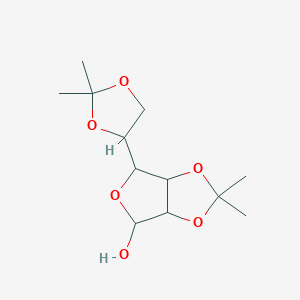

![molecular formula C16H12ClN4NaO4S B081609 Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 10566-47-9](/img/structure/B81609.png)

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate, also known as Sudan IV, is a synthetic azo dye commonly used in scientific research. It is a red powder that is soluble in water and ethanol. Sudan IV is widely used in biochemistry and biology research as a staining agent for lipids, proteins, and nucleic acids.

Mecanismo De Acción

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is a hydrophobic dye that binds to lipids and proteins through non-covalent interactions. It stains lipids by partitioning into the hydrophobic regions of the lipid bilayer. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV also binds to proteins through hydrophobic interactions and electrostatic interactions with charged amino acid residues. The binding of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV to proteins and lipids allows for their visualization in biological samples.

Biochemical and Physiological Effects:

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is generally safe to handle in a laboratory setting. However, it is important to follow proper safety protocols when handling Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV, as it can be harmful if ingested or inhaled.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is its ability to stain lipids in tissues and cells. This allows researchers to visualize the distribution and concentration of lipids in biological samples. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is relatively inexpensive and easy to use. However, there are also some limitations to its use. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is not specific to any particular lipid or protein, and it may stain other substances in addition to the target molecule. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV may not be suitable for use in certain experiments where more specific staining methods are required.

Direcciones Futuras

There are several future directions for research involving Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV. One possible direction is the development of more specific staining methods for lipids and proteins. This could involve the synthesis of new dyes with greater specificity for certain lipid or protein molecules. Another possible direction is the use of Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV in combination with other staining agents to provide more detailed information about the structure and function of biological molecules. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV may be used in the development of new diagnostic tools for diseases that involve lipid or protein abnormalities.

Métodos De Síntesis

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is synthesized through a diazo-coupling reaction between 2-chloroaniline and 4-aminoazobenzene. The reaction is catalyzed by copper sulfate and sodium acetate in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV.

Aplicaciones Científicas De Investigación

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is commonly used in scientific research as a staining agent for lipids, proteins, and nucleic acids. It is used to visualize the distribution and concentration of lipids in tissues and cells. Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is also used to detect the presence of proteins in biological samples, such as blood and urine. Additionally, Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate IV is used to stain nucleic acids, such as DNA and RNA, in gel electrophoresis experiments.

Propiedades

Número CAS |

10566-47-9 |

|---|---|

Nombre del producto |

Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate |

Fórmula molecular |

C16H12ClN4NaO4S |

Peso molecular |

414.8 g/mol |

Nombre IUPAC |

sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |

Clave InChI |

RTWXHJDIGCQZPU-UHFFFAOYSA-M |

SMILES isomérico |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Otros números CAS |

10566-47-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)

]-](/img/structure/B81546.png)